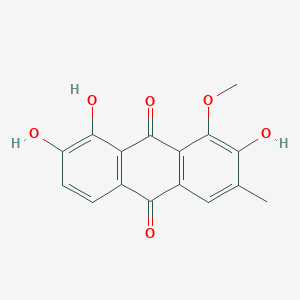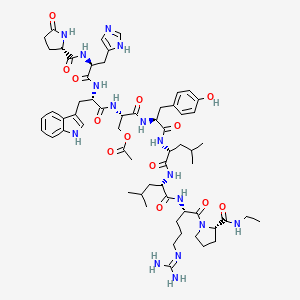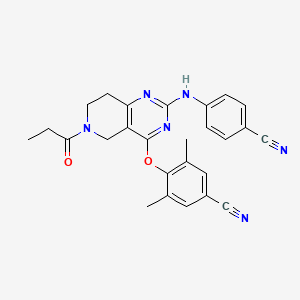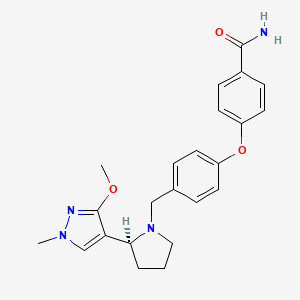
1-Bromoeicosane-d41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoeicosane-d41 is a deuterium-labeled compound with the molecular formula CD3(CD2)19Br. It is a stable isotope-labeled version of 1-Bromoeicosane, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .
Preparation Methods
1-Bromoeicosane-d41 can be synthesized through various methods. One common synthetic route involves the bromination of eicosane-d41, a deuterium-labeled eicosane. The reaction typically uses bromine (Br2) or hydrogen bromide (HBr) as the brominating agents under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and isotopic labeling efficiency .
Chemical Reactions Analysis
1-Bromoeicosane-d41 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .
Reduction Reactions: The compound can be reduced to eicosane-d41 using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromoeicosane-d41 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromoeicosane-d41 is primarily related to its role as a stable isotope-labeled compound. In biological systems, deuterium-labeled compounds exhibit similar chemical behavior to their hydrogen counterparts but with slight differences in reaction kinetics and metabolic pathways. This allows researchers to trace and study the fate of the labeled compound in various biochemical processes .
Comparison with Similar Compounds
1-Bromoeicosane-d41 can be compared with other deuterium-labeled brominated alkanes, such as:
1-Bromodecane-d21: A shorter chain deuterium-labeled brominated alkane used in similar applications but with different physical properties and reactivity.
1-Bromododecane-d25: Another deuterium-labeled brominated alkane with a medium chain length, offering different solubility and reactivity profiles
The uniqueness of this compound lies in its longer carbon chain, which provides distinct physical and chemical properties, making it suitable for specific research applications.
Properties
Molecular Formula |
C20H41Br |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-hentetracontadeuterioicosane |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 |
InChI Key |
CZASMUMJSKOHFJ-PSVBKMRNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


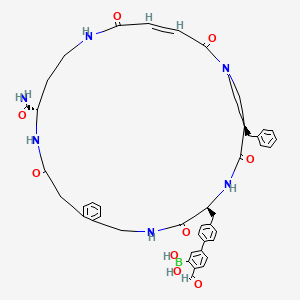
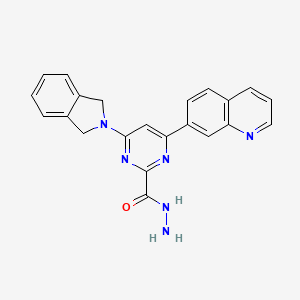
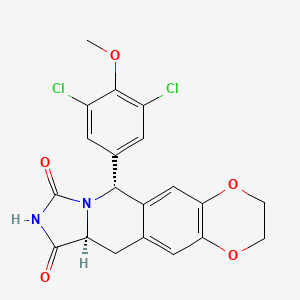
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
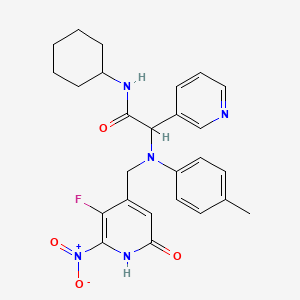
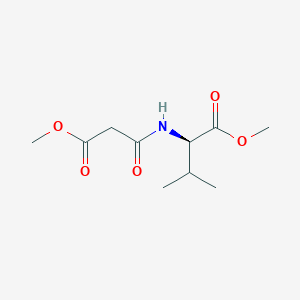
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
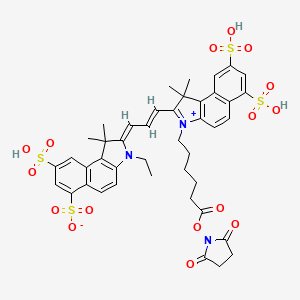
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

